8-Acetyl-12-hydroxy-12-methylheptadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Acetyl-12-hydroxy-12-methylheptadecanoic acid is a complex organic compound with the molecular formula C20H38O4 It is characterized by the presence of an acetyl group, a hydroxy group, and a methyl group on a heptadecanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Acetyl-12-hydroxy-12-methylheptadecanoic acid can be achieved through several synthetic routes. One common method involves the oxidation of a precursor compound, such as 12-hydroxy-12-methylheptadecanoic acid, using an oxidizing agent like potassium permanganate (KMnO4) under controlled conditions . Another approach is the acetylation of 12-hydroxy-12-methylheptadecanoic acid using acetic anhydride in the presence of a catalyst like pyridine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
8-Acetyl-12-hydroxy-12-methylheptadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of alkyl halides or other substituted derivatives
Scientific Research Applications
8-Acetyl-12-hydroxy-12-methylheptadecanoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 8-Acetyl-12-hydroxy-12-methylheptadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and acetyl groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through modulation of enzymatic activities, alteration of cellular signaling pathways, or interaction with specific receptors .
Comparison with Similar Compounds
8-Acetyl-12-hydroxy-12-methylheptadecanoic acid can be compared with other similar compounds, such as:
12-Hydroxyheptadecanoic acid: Lacks the acetyl and methyl groups, resulting in different chemical properties and reactivity.
8-Acetylheptadecanoic acid: Lacks the hydroxy and methyl groups, leading to variations in its biological activity and applications.
12-Methylheptadecanoic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
54315-30-9 |
---|---|
Molecular Formula |
C20H38O4 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
8-acetyl-12-hydroxy-12-methylheptadecanoic acid |
InChI |
InChI=1S/C20H38O4/c1-4-5-10-15-20(3,24)16-11-13-18(17(2)21)12-8-6-7-9-14-19(22)23/h18,24H,4-16H2,1-3H3,(H,22,23) |
InChI Key |
BMOURHSOVAKOBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(CCCC(CCCCCCC(=O)O)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.